An In-depth Technical Guide to Arabinosylhypoxanthine: Biochemical Properties, Structure, and Experimental Protocols
An In-depth Technical Guide to Arabinosylhypoxanthine: Biochemical Properties, Structure, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arabinosylhypoxanthine (Ara-H), a purine (B94841) nucleoside analog, is the primary and active metabolite of the antiviral drug vidarabine (B1017) (Ara-A). This document provides a comprehensive overview of the biochemical properties, structure, and relevant experimental methodologies for the study of arabinosylhypoxanthine. Its primary mechanism of action involves the competitive inhibition of viral DNA polymerase, leading to the termination of viral DNA replication. This guide is intended to serve as a technical resource for researchers in virology, medicinal chemistry, and drug development, offering detailed data, experimental protocols, and visualizations to facilitate further investigation and application of this compound.
Biochemical Properties and Structure
Arabinosylhypoxanthine is a synthetic nucleoside analog with a molecular structure comprising a hypoxanthine (B114508) base linked to an arabinose sugar moiety.
Chemical Structure
The chemical structure of arabinosylhypoxanthine is presented below:
Caption: 2D structure of Arabinosylhypoxanthine.
Physicochemical Properties
A summary of the key physicochemical properties of arabinosylhypoxanthine is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂N₄O₅ | [1][2] |
| Molecular Weight | 268.23 g/mol | [1][2] |
| CAS Number | 7013-16-3 | [1][2] |
| IUPAC Name | 9-((2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one | [1] |
| Synonyms | Ara-H, Hypoxanthine arabinoside, 9-β-D-Arabinofuranosylhypoxanthine | [2] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 259-260 °C | [1] |
| Solubility | ||
| Water | Slightly soluble (estimated based on Vidarabine solubility of 0.45 mg/mL) | [1] |
| DMSO | Slightly soluble | |
| Ethanol | Slightly soluble | |
| pKa | 8.92 ± 0.70 (Predicted) |
Spectral Data
| Spectral Data | Description |
| UV/Vis Spectroscopy | Expected to show absorption maxima characteristic of the hypoxanthine chromophore, typically around 250-260 nm. |
| Infrared (IR) Spectroscopy | The spectrum would be expected to show characteristic peaks for O-H, N-H, C-H, C=O, and C-N stretching and bending vibrations. |
| ¹H NMR Spectroscopy | The proton NMR spectrum would show signals corresponding to the protons on the hypoxanthine ring and the arabinose sugar. Key signals would include those for the anomeric proton and the protons on the sugar ring and hydroxymethyl group. |
| ¹³C NMR Spectroscopy | The carbon NMR spectrum would display distinct signals for each of the 10 carbon atoms in the molecule, with chemical shifts indicative of their electronic environments within the purine and sugar rings. |
Mechanism of Action and Biological Activity
Arabinosylhypoxanthine exhibits antiviral activity, primarily against herpesviruses. Its mechanism of action is well-characterized and involves the inhibition of viral DNA synthesis.
Antiviral Spectrum
Arabinosylhypoxanthine has demonstrated in vitro activity against the following viruses:
-
Herpes Simplex Virus Type 1 (HSV-1)
-
Herpes Simplex Virus Type 2 (HSV-2)
-
Varicella-Zoster Virus (VZV)
Mechanism of Action
The antiviral activity of arabinosylhypoxanthine stems from its ability to act as a competitive inhibitor of viral DNA polymerase.[3]
Caption: Mechanism of antiviral action of Arabinosylhypoxanthine.
The process can be summarized in the following steps:
-
Formation: Arabinosylhypoxanthine is formed in vivo through the deamination of Vidarabine (Ara-A) by the enzyme adenosine deaminase.
-
Competitive Inhibition: As a nucleoside analog, arabinosylhypoxanthine competes with the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP), for the active site of viral DNA polymerase.
-
Inhibition of DNA Synthesis: By binding to the viral DNA polymerase, arabinosylhypoxanthine effectively blocks the enzyme's function, thereby halting the replication of viral DNA.[3]
-
Chain Termination: If incorporated into the growing viral DNA chain, the arabinose sugar moiety, which differs stereochemically from the natural deoxyribose, can lead to chain termination.
Arabinosylhypoxanthine does not significantly affect cellular signaling pathways beyond the direct inhibition of viral DNA synthesis, indicating a selective antiviral effect.[3]
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and biological evaluation of arabinosylhypoxanthine.
Synthesis of Arabinosylhypoxanthine
A common method for the preparation of arabinosylhypoxanthine is through the enzymatic deamination of Vidarabine (Ara-A).
Caption: Workflow for the enzymatic synthesis of Arabinosylhypoxanthine.
Protocol: Enzymatic Deamination of Vidarabine
-
Materials:
-
Vidarabine (Ara-A)
-
Adenosine deaminase (from calf intestine or recombinant)
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 7.4)
-
Reaction vessel
-
Incubator or water bath at 37°C
-
TLC plates (silica gel) and developing solvent (e.g., chloroform:methanol (B129727), 9:1 v/v)
-
HPLC system for monitoring
-
-
Procedure:
-
Prepare a solution of Vidarabine in the phosphate buffer. The concentration will depend on the solubility of Vidarabine (approximately 0.45 mg/mL in water). Gentle heating may be required for dissolution.
-
Add adenosine deaminase to the Vidarabine solution. The amount of enzyme will need to be optimized but a starting point is 1-5 units of enzyme per mg of substrate.
-
Incubate the reaction mixture at 37°C with gentle stirring.
-
Monitor the progress of the reaction periodically (e.g., every 30-60 minutes) by TLC or HPLC. On TLC, the product, arabinosylhypoxanthine, will have a different Rf value than the starting material, Vidarabine.
-
Once the reaction is complete (as indicated by the disappearance of the Vidarabine spot/peak), quench the reaction by heating the mixture to 95-100°C for 5-10 minutes to denature the enzyme.
-
Centrifuge the mixture to pellet the denatured enzyme and any insoluble material.
-
Collect the supernatant containing the crude arabinosylhypoxanthine for purification.
-
Purification of Arabinosylhypoxanthine
Preparative reversed-phase high-performance liquid chromatography (RP-HPLC) is a suitable method for the purification of arabinosylhypoxanthine.
Protocol: Preparative RP-HPLC
-
Materials and Equipment:
-
Preparative HPLC system with a UV detector
-
Preparative C18 column
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Crude arabinosylhypoxanthine solution
-
-
Procedure:
-
Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject the crude arabinosylhypoxanthine solution onto the column.
-
Elute the compound using a linear gradient of Mobile Phase B (e.g., 5% to 50% B over 30 minutes) at an appropriate flow rate for the column size.
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm).
-
Collect the fractions corresponding to the major peak of arabinosylhypoxanthine.
-
Analyze the collected fractions for purity by analytical HPLC.
-
Pool the pure fractions and remove the solvent by lyophilization to obtain pure arabinosylhypoxanthine as a white solid.
-
Antiviral Activity Assay
The plaque reduction assay is a standard method to determine the antiviral activity of a compound.
Protocol: Plaque Reduction Assay for HSV-1
-
Materials:
-
Vero cells (or other susceptible cell line)
-
96-well cell culture plates
-
Herpes Simplex Virus Type 1 (HSV-1) stock of known titer
-
Arabinosylhypoxanthine stock solution (dissolved in an appropriate solvent like DMSO and diluted in culture medium)
-
Cell culture medium (e.g., DMEM with 2% fetal bovine serum)
-
Overlay medium (e.g., medium containing 1% methylcellulose)
-
Crystal violet staining solution (0.5% crystal violet in 20% ethanol)
-
-
Procedure:
-
Seed Vero cells in 96-well plates and grow to confluence.
-
Prepare serial dilutions of arabinosylhypoxanthine in cell culture medium.
-
In a separate plate or tubes, pre-incubate a fixed amount of HSV-1 with each dilution of the compound for 1 hour at 37°C. Include a virus-only control (no compound).
-
Remove the growth medium from the confluent cell monolayers and infect the cells with the virus-compound mixtures.
-
Allow the virus to adsorb for 1-2 hours at 37°C.
-
Remove the inoculum and add the overlay medium containing the corresponding concentration of the compound to each well.
-
Incubate the plates for 48-72 hours at 37°C in a CO₂ incubator until viral plaques are visible.
-
Remove the overlay medium and fix the cells with methanol for 10 minutes.
-
Stain the cells with crystal violet solution for 15-20 minutes.
-
Gently wash the wells with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. The 50% inhibitory concentration (IC₅₀) can be determined by plotting the percentage of plaque reduction against the compound concentration.
-
Conclusion
Arabinosylhypoxanthine is a biologically significant metabolite of Vidarabine with established antiviral properties. Its well-defined mechanism of action, involving the competitive inhibition of viral DNA polymerase, makes it a valuable tool for virological research. This technical guide provides a consolidated resource of its biochemical properties, structure, and key experimental protocols to aid researchers in their studies of this and other related nucleoside analogs. While some experimental data, particularly detailed spectral and solubility information, remain to be fully elucidated and published, the information provided herein serves as a robust foundation for further investigation.
References
- 1. Vidarabine | C10H13N5O4 | CID 21704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A Multi-Enzymatic Cascade Reaction for the Synthesis of Vidarabine 5′-Monophosphate [mdpi.com]
- 3. Separation of nucleosides and nucleotides by reversed-phase high-performance liquid chromatography with volatile buffers allowing sample recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
